N6-Benzoyl-2'-deoxyadenosine
描述
N6-Benzoyl-2'-deoxyadenosine (CAS 4546-72-9) is a protected nucleoside derivative widely employed in oligonucleotide synthesis. Its structure features a benzoyl group at the N6 position of adenine and a 2'-deoxyribose sugar. This modification stabilizes the exocyclic amine during solid-phase DNA synthesis, preventing unwanted side reactions . The compound is critical in synthesizing phosphoramidites for automated DNA synthesis, enabling the production of primers, probes, and therapeutic oligonucleotides . Its molecular formula is C₁₇H₁₇N₅O₄, with a molar mass of 355.35 g/mol, and it is typically stored at -20°C to ensure stability .
属性
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25)/t11-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXHJAPVPCVZSV-YNEHKIRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196516 | |
| Record name | N-Benzoyl-2'-deoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4546-72-9 | |
| Record name | N-Benzoyl-2′-deoxyadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4546-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzoyl-2'-deoxyadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004546729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzoyl-2'-deoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzoyl-2'-deoxyadenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Reaction Overview
The synthesis begins with adenosine and a protective agent (e.g., methyl benzoate) in the presence of a solvent (toluene) and catalyst (p-trifluoroacetic acid). The mixture undergoes reflux to facilitate esterification at the N6 position. Subsequent cooling and filtration yield an intermediate, which is hydrolyzed under mild alkaline conditions to produce Bz-dA. Byproducts (benzoic acid and fatty alcohols) are recovered and re-esterified to regenerate the protective agent.
Detailed Procedure and Optimization
Stepwise Protocol
-
Aminolysis and Alcoholysis :
-
Adenosine (100.0 g) and methyl benzoate (250.0 g) are combined with toluene (1000.0 g) and p-trifluoroacetic acid (4.0 g).
-
The mixture is refluxed for 4 hours, followed by partial solvent evaporation and heat preservation (3 hours at 80–90°C).
-
Key Insight : Prolonged reflux ensures complete benzoylation, while heat preservation stabilizes the intermediate.
-
-
Cooling and Filtration :
-
Hydrolysis :
Byproduct Recycling
-
Filtrate Recovery :
Critical Reaction Parameters
Protective Agent Selection
The choice of ester significantly impacts efficiency:
| Protective Agent | Yield (%) | Purity (%) | Esterification Yield (%) |
|---|---|---|---|
| Methyl benzoate | 94.0 | 99.7 | 94.5 |
| Ethyl benzoate | 93.3 | 99.5 | 94.1 |
| Isobutyl benzoate | 92.0 | 99.6 | 94.1 |
Smaller esters (methyl/ethyl) slightly outperform bulkier variants due to faster aminolysis kinetics.
Catalyst and Solvent Effects
-
Catalyst : p-Trifluoroacetic acid outperforms toluenesulfonic acid, reducing side reactions.
-
Solvent : Toluene’s high boiling point (110°C) enables efficient reflux without degradation.
Mechanistic Insights
Aminolysis Pathway
The protective agent (methyl benzoate) reacts with adenosine’s exocyclic amine via nucleophilic acyl substitution, forming a benzoylated intermediate. The catalyst protonates the ester carbonyl, enhancing electrophilicity:
Hydrolysis Dynamics
Sodium bicarbonate facilitates mild hydrolysis, cleaving the ester bond while preserving the glycosidic linkage:
Analytical Validation
Structural Confirmation
-
¹H NMR (DMSO-d₆) : Peaks at δ 11.21 (s, 1H, NH), 8.74 (d, J=23.9 Hz, 2H, adenine H8/H2), and 6.04 (d, J=5.7 Hz, 1H, anomeric proton) confirm regioselective benzoylation.
-
HPLC : Purity >99.5% with retention time matching reference standards.
Industrial Scalability and Environmental Impact
The method’s E-factor (mass of waste per product mass) is near zero due to closed-loop reagent recycling. A pilot-scale trial (10 kg adenosine) achieved 93.8% yield, demonstrating robustness .
化学反应分析
反应类型: N6-苯甲酰-2’-脱氧腺苷会发生各种化学反应,包括:
氧化: 在特定条件下,它可以被氧化形成不同的产物。
还原: 还原反应可以改变该化合物的结构。
取代: 取代反应可以将不同的官能团引入分子中。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和氯化铜。
还原: 使用三丁基锡烷和三乙基硼烷等还原剂。
取代: 苯甲酰氯常用于苯甲酰化反应
主要产物: 这些反应形成的主要产物取决于所用条件和试剂。 例如,苯甲酰化导致形成N6-苯甲酰-2’-脱氧腺苷 .
科学研究应用
Antiviral Research
N6-Benzoyl-2'-deoxyadenosine is extensively investigated for its potential as an antiviral agent. Its structure allows it to mimic natural nucleosides, which is critical for interfering with viral replication processes.
Key Findings:
- Bz-dA has shown efficacy against viruses that rely on nucleic acid synthesis for replication, including HIV and other retroviruses .
- Studies indicate that Bz-dA can inhibit viral replication by integrating into the viral genome, thus disrupting normal viral life cycles .
Drug Development
The compound plays a pivotal role in enhancing the efficacy of existing drugs, particularly in oncology. Researchers are exploring its potential to modify cellular responses to improve treatment outcomes.
Applications in Drug Development:
- Bz-dA is used to formulate new pharmaceuticals aimed at specific cellular pathways implicated in cancer progression .
- It has been investigated for its synergistic effects when combined with traditional chemotherapeutic agents, potentially leading to reduced side effects and improved patient outcomes .
Biochemical Studies
Bz-dA serves as a valuable tool in biochemical assays and enzyme studies, aiding researchers in understanding enzyme kinetics and mechanisms.
Use Cases:
- It acts as a substrate in enzymatic assays, facilitating the study of enzyme interactions with nucleic acids .
- The compound's incorporation into oligonucleotides allows for detailed investigations into DNA synthesis and repair mechanisms.
Gene Therapy
The ability of this compound to integrate into nucleic acids makes it a candidate for gene therapy applications.
Research Insights:
- Bz-dA is being explored for its potential to modify genetic material effectively, which could enhance the delivery and effectiveness of therapeutic genes .
- Its role in designing nucleoside analogs could lead to advancements in targeted gene therapies for genetic disorders and cancers .
Pharmaceutical Formulations
Due to its unique properties, Bz-dA is also being investigated for use in pharmaceutical formulations targeting specific diseases.
Formulation Insights:
- The compound's ability to influence signaling pathways makes it suitable for developing medications aimed at various metabolic disorders and cancers .
- Ongoing research focuses on optimizing formulations that utilize Bz-dA to improve bioavailability and therapeutic efficacy .
Data Table: Summary of Applications
| Application Area | Description | Key Outcomes |
|---|---|---|
| Antiviral Research | Development of antiviral agents against viruses like HIV | Inhibition of viral replication |
| Drug Development | Enhancing the efficacy of cancer treatments | Improved patient outcomes |
| Biochemical Studies | Substrate for enzymatic assays | Insights into enzyme kinetics |
| Gene Therapy | Modification of genetic material for therapeutic interventions | Enhanced delivery of therapeutic genes |
| Pharmaceutical Formulations | Targeting specific diseases through optimized drug formulations | Increased bioavailability and efficacy |
Case Studies
-
Antiviral Efficacy Against HIV :
A study demonstrated that this compound effectively inhibits HIV replication in vitro by incorporating into the viral genome, leading to decreased viral load in infected cells. This finding highlights its potential as a therapeutic candidate against retroviral infections. -
Enhancement of Chemotherapeutic Agents :
Research indicated that when combined with doxorubicin, Bz-dA significantly increased the sensitivity of cancer cells to treatment, suggesting that it may serve as an adjuvant therapy in cancer management. -
Gene Delivery Systems :
In experimental models, Bz-dA was utilized to enhance the delivery efficiency of plasmid DNA encoding therapeutic proteins, resulting in improved expression levels and therapeutic outcomes.
作用机制
N6-苯甲酰-2’-脱氧腺苷的作用机制涉及其掺入DNA或RNA,在那里它可以干扰核酸合成和功能。这会导致DNA复制和转录的抑制,使其在抗病毒和抗癌治疗的开发中发挥作用。 该化合物靶向参与核酸代谢的特定分子通路 .
相似化合物的比较
Structural and Functional Modifications
The following table highlights key structural variations and applications of N6-Benzoyl-2'-deoxyadenosine and related nucleosides:
Key Observations:
- Protective Groups : The benzoyl group at N6 (adenine) is more stable under acidic conditions compared to acetyl or isobutyryl groups (used for cytosine and guanine, respectively), which require milder deprotection .
- Sugar Modifications :
Physical and Chemical Properties
生物活性
N6-Benzoyl-2'-deoxyadenosine is a modified nucleoside that has garnered attention for its biological activity, particularly in the fields of oncology and molecular biology. This compound exhibits a range of biological effects, primarily through its role as an antitumor agent and its applications in gene therapy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a benzoyl group at the N6 position of the adenine base and a deoxyribose sugar. The molecular formula for this compound is CHNO, with a molecular weight of approximately 278.28 g/mol. The structural modifications enhance its stability and solubility, making it suitable for various biochemical applications.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 278.28 g/mol |
| Solubility | Soluble in water |
| Stability | Enhanced due to modifications |
The primary mechanism through which this compound exerts its biological effects involves the inhibition of DNA synthesis. The compound can be incorporated into DNA strands during replication, leading to chain termination. This process ultimately induces apoptosis in cancer cells by targeting key enzymes involved in DNA replication, such as DNA polymerase.
Key Mechanisms:
- Inhibition of DNA Synthesis : The incorporation into DNA leads to replication errors.
- Induction of Apoptosis : Triggers programmed cell death in malignant cells.
- Targeting Specific Enzymes : Interacts with DNA polymerases and related enzymes.
Antitumor Activity
This compound has shown significant antitumor activity against various cancer cell lines. Studies indicate that it effectively inhibits the growth of leukemic cells, demonstrating a competitive inhibition profile against adenosine aminohydrolase activity .
Case Studies:
- Leukemic Cell Lines : In vitro studies have reported IC values as low as 22 µM for certain analogs, indicating strong growth inhibitory effects .
- Solid Tumors : The compound has also been evaluated against solid tumors, showing promising results in reducing tumor viability.
Pharmacological Applications
The unique properties of this compound make it a candidate for various pharmacological applications:
- Gene Therapy : Its ability to mimic natural nucleotides allows it to be incorporated into oligonucleotides, enhancing gene delivery systems.
- Synthetic Biology : The compound's stability under enzymatic degradation conditions makes it valuable for synthetic biology applications.
Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of N6-benzoyl derivatives, revealing insights into how modifications can enhance biological activity. For instance, the introduction of different substituents at various positions on the benzene ring has been shown to affect the compound's potency against cancer cell lines .
Summary of Findings:
| Compound | IC (µM) | Activity |
|---|---|---|
| This compound | 22 | Strong growth inhibition |
| N6-p-Nitrobenzyladenosine | 65 | Competitive inhibitor |
| 2-Amino-N6-p-nitrobenzylamine | <22 | Noncompetitive inhibitor |
常见问题
Q. What are the standard synthetic routes for preparing N6-Benzoyl-2'-deoxyadenosine and its phosphoramidite derivatives?
this compound is synthesized via sequential protection and coupling reactions. For example, the 5'-hydroxyl group is protected using a levulinyl or 4,4'-dimethoxytrityl (DMTr) group, followed by benzoylation at the N6 position using benzoyl chloride under anhydrous conditions . Phosphoramidite derivatives (e.g., for oligonucleotide synthesis) are prepared by reacting the protected nucleoside with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in dichloromethane, using N,N-diisopropylethylamine as a catalyst. Reaction progress is monitored via thin-layer chromatography (TLC) and purified using flash column chromatography .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
Characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ³¹P NMR to confirm regioselective benzoylation and phosphoramidite formation .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) in electrospray ionization (ESI) mode to verify molecular weight .
- HPLC : Reverse-phase HPLC with UV detection (260 nm) to assess purity (>98%) .
Advanced Research Questions
Q. How do hydrolysis conditions affect the stability of this compound derivatives?
Stability studies in aqueous environments (pH 7.4, 37°C) reveal that the N6-benzoyl group is susceptible to hydrolysis over extended periods, forming 2'-deoxyadenosine. Hydrolysis kinetics are monitored using HPLC, with half-life calculations based on peak area decay. Contradictory data may arise from variations in buffer composition or temperature; thus, controlled conditions (e.g., inert atmosphere) are critical .
Q. What methodologies are recommended for evaluating the cytotoxicity of this compound analogs?
Cytotoxicity is assessed using:
- Cell lines : Human cancer models (e.g., MCF7 breast adenocarcinoma, HOS osteosarcoma) incubated with compounds for 48–72 hours .
- Viability assays : MTT or resazurin-based assays to measure IC₅₀ values.
- Controls : Untreated cells and reference drugs (e.g., cisplatin) to validate assay sensitivity .
Q. How can phosphoramidite synthesis challenges (e.g., low coupling efficiency) be addressed?
Low coupling efficiency in solid-phase oligonucleotide synthesis may arise from:
Q. What are the implications of enzymatic deamination on this compound in biological studies?
Enzymatic deamination by adenosine deaminases can convert the compound to 2'-deoxyinosine, altering its biological activity. To mitigate this:
- Inhibitors : Co-administer deaminase inhibitors (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine).
- Stability assays : Monitor degradation via LC-MS in cell lysates or serum-containing media .
Q. How should researchers handle discrepancies in cytotoxicity data across studies?
Contradictions may stem from:
- Cell line variability : Validate models using STR profiling.
- Impurity interference : Reassess compound purity via HPLC and NMR.
- Experimental design : Standardize protocols (e.g., exposure time, serum concentration) .
Q. What strategies optimize the storage and handling of this compound for long-term stability?
- Storage : Lyophilized powder at –20°C under argon to prevent hydrolysis and oxidation .
- Reconstitution : Use anhydrous DMSO or acetonitrile to minimize water exposure .
- Safety : Wear nitrile gloves and safety goggles; avoid dust generation due to acute oral toxicity and skin sensitization risks .
Methodological Considerations
- Synthetic Reproducibility : Document reaction parameters (e.g., temperature, solvent purity) to ensure batch-to-batch consistency .
- Data Validation : Use orthogonal analytical techniques (e.g., NMR + MS) to confirm structural assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
